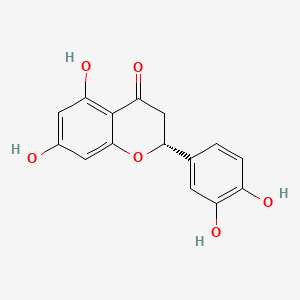
(2R)-Eriodictyol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Eriodictyol is a flavonoid, a type of polyphenolic compound, found in various plants, particularly in the genus Eriodictyon. It is known for its antioxidant properties and potential health benefits. The compound has a molecular formula of C15H12O6 and is characterized by its chiral center, making it optically active.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Eriodictyol typically involves the use of starting materials such as naringenin. One common synthetic route includes the reduction of naringenin using sodium borohydride in methanol, followed by purification through column chromatography. The reaction conditions often require a controlled temperature and pH to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation. This method is advantageous due to its sustainability and potential for large-scale production.
化学反应分析
Types of Reactions
(2R)-Eriodictyol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eriodictyol-7-O-glucoside.
Reduction: The compound can be reduced to dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other flavonoids and polyphenolic compounds.
Biology: The compound exhibits significant antioxidant activity, making it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that (2R)-Eriodictyol possesses anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for therapeutic applications.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of (2R)-Eriodictyol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotection: It protects neurons from oxidative damage and apoptosis by modulating pathways like the PI3K/Akt signaling pathway.
相似化合物的比较
Similar Compounds
Naringenin: A flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.
Hesperetin: Another flavonoid with comparable anti-inflammatory effects but distinct in its glycosylation.
Quercetin: Known for its strong antioxidant activity, quercetin has a different structure and broader range of biological activities.
Uniqueness
(2R)-Eriodictyol stands out due to its specific chiral configuration, which can influence its biological activity and interaction with molecular targets. Its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.
属性
分子式 |
C15H12O6 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m1/s1 |
InChI 键 |
SBHXYTNGIZCORC-CYBMUJFWSA-N |
手性 SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















